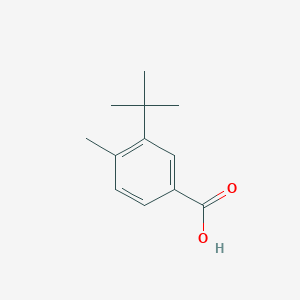

3-Tert-butyl-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

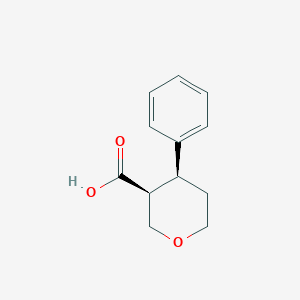

“3-Tert-butyl-4-methylbenzoic acid” is a chemical compound with the molecular formula C12H16O2 . It is related to benzoic acid, with tert-butyl and methyl groups substituted at the 3rd and 4th positions of the benzene ring . It is also related to “Methyl 4-tert-butylbenzoate” and "4-tert-Butylbenzoic acid" .

Molecular Structure Analysis

The molecular structure of “3-Tert-butyl-4-methylbenzoic acid” can be represented by the InChI code: 1S/C12H16O2/c1-8-5-6-9 (11 (13)14)7-10 (8)12 (2,3)4/h5-7H,1-4H3, (H,13,14) . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “3-Tert-butyl-4-methylbenzoic acid” are not detailed in the search results, benzylic compounds in general can undergo various reactions. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

Impact on Flue-Cured Tobacco Metabolome and Rhizosphere Microbial Communities

Compounds similar to 3-Tert-butyl-4-methylbenzoic acid, such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol), have been found in the root exudates of continuously cropped flue-cured tobacco. These compounds significantly inhibited flue-cured tobacco seed germination and induced senescence and necrosis in tobacco leaves . They also affected the richness and diversity of rhizosphere microorganisms .

Use in Synthesis

3-Tert-butyl-4-methylbenzoic acid could potentially be used in chemical synthesis. For example, similar compounds have been used in acetonization, Boc protection, and N-methoxy-N-methyl amidation . Additionally, 4-Bromo-3-methylbenzoic acid, a compound that can be prepared by the hydrolysis of 4-bromo-3-methylbenzonitrile, may be used in the preparation of 4-bromo-3-methylbenzoic acid tert-butyl ester .

Potential Neurological Effects

Although not directly related to 3-Tert-butyl-4-methylbenzoic acid, there is a suggestion that similar compounds could have neurological effects. However, more specific studies would be needed to confirm this .

properties

IUPAC Name |

3-tert-butyl-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-6-9(11(13)14)7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYXWOWGFFSWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-4-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2694965.png)

![8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694967.png)

![(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2694972.png)

![2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2694974.png)

![1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene](/img/structure/B2694976.png)

![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2694978.png)

![6-[(4-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2694979.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2694980.png)

![N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2694981.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide](/img/structure/B2694983.png)